

Discovery and history of piperazin-2-one compounds

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)piperazin-2-one

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An In-depth Technical Guide to the Discovery and History of Piperazin-2-one Compounds

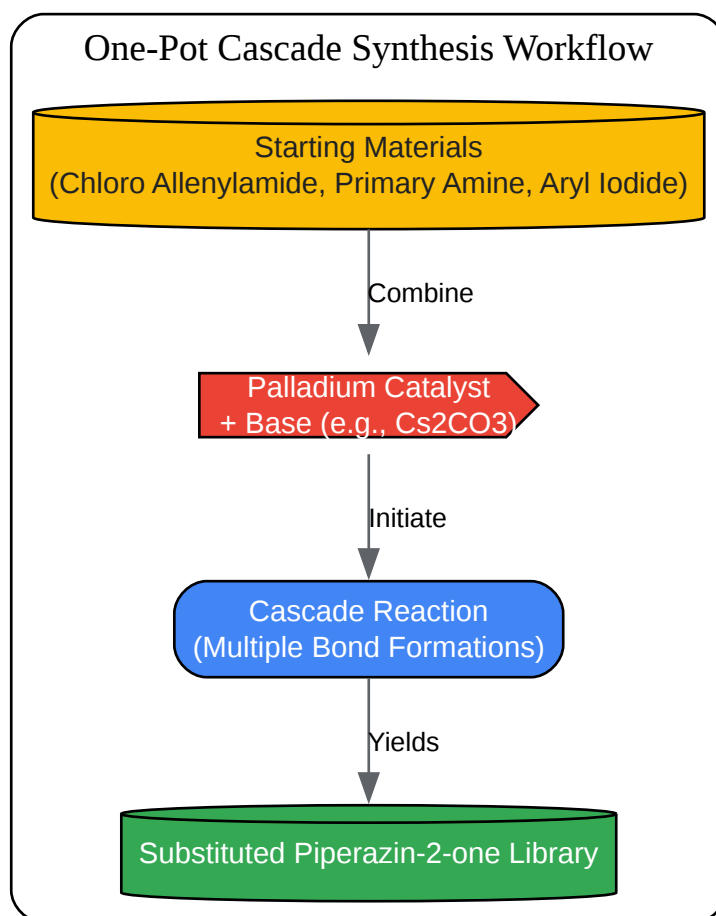
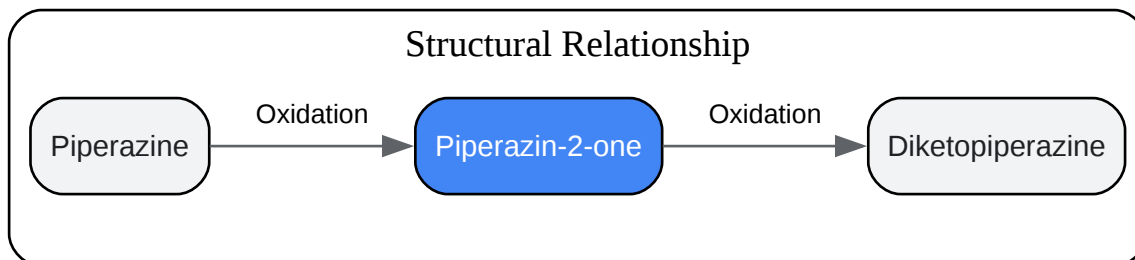
Abstract

The piperazin-2-one core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry.[1][2] This six-membered saturated heterocycle, a structural variant of piperazine, has emerged from relative obscurity to become a cornerstone in the design of a multitude of biologically active agents.[3] Its unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability allows it to serve as a versatile peptidomimetic and a foundational building block for complex molecular architectures.[1][4] This guide provides a comprehensive exploration of the piperazin-2-one scaffold, tracing its historical synthetic evolution, delving into its profound impact on drug discovery, and presenting the technical methodologies that underpin its application in contemporary research.

Introduction: The Rise of a Privileged Scaffold

Heterocyclic compounds form the bedrock of pharmaceutical sciences, with nitrogen-containing rings being particularly prominent in marketed drugs.[3][5] Within this vast chemical space, the piperazine ring is exceptionally common, prized for its physicochemical properties that often impart favorable aqueous solubility and oral bioavailability.[6][7] The piperazin-2-one structure, an oxidized form of piperazine, introduces an amide functional group, which dramatically expands its utility.[8] This amide bond provides a planar, rigidifying element and introduces a hydrogen bond donor (N-H) and acceptor (C=O), critical features for molecular recognition at biological targets.[4]

From a drug design perspective, the strategic value of the piperazin-2-one moiety lies in its ability to mimic peptide β -turns, a common secondary structure in proteins that is often involved in molecular recognition events.[1] This peptidomimetic quality allows chemists to design smaller, more stable molecules with improved pharmacokinetic profiles that can effectively modulate protein-protein interactions or fit into enzyme active sites.



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